2-(4,6-diphenylpyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole
Description
The compound 2-(4,6-diphenylpyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole features a fused indenooxazole core linked to a pyridine ring substituted with phenyl groups at the 4- and 6-positions. This structure combines π-conjugated aromatic systems with a rigid bicyclic framework, making it of interest in materials science and asymmetric catalysis. The indenooxazole moiety contributes to chirality and electronic tunability, while the diphenylpyridine group enhances steric bulk and electron delocalization .
Properties
Molecular Formula |
C27H20N2O |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
2-(4,6-diphenylpyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole |
InChI |
InChI=1S/C27H20N2O/c1-3-9-18(10-4-1)21-15-23(19-11-5-2-6-12-19)28-24(16-21)27-29-26-22-14-8-7-13-20(22)17-25(26)30-27/h1-16,25-26H,17H2 |
InChI Key |
OXVSZTIFZRIYIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C3=CC=CC=C31)N=C(O2)C4=CC(=CC(=N4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
POCl₃-Mediated Cyclocondensation
Adapting methods from 1,3,4-oxadiazole synthesis, indan-1-one (1) reacts with benzamide derivatives in POCl₃ at 80°C to form 3aH-indeno[1,2-d]oxazol-2-amine intermediates (2). This method achieves 72–85% yields when using electron-deficient aryl amides (Table 1).
Table 1: Optimization of POCl₃-mediated cyclization
| Entry | R Group | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | 4-NO₂-C₆H₄ | 80 | 4 | 85 |
| 2 | 4-MeO-C₆H₄ | 80 | 6 | 68 |
| 3 | 2-Cl-C₆H₄ | 100 | 3 | 72 |
Critical parameters:
Asymmetric Induction Using Chiral Ligands
The Sigma-Aldrich entry for methylenebis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole] demonstrates that C₂-symmetric bis(oxazoline) ligands enable enantioselective synthesis. Copper complexes of these ligands catalyze cyclopropanations with up to 95% ee, suggesting applicability for stereocontrol in indenooxazole synthesis.
Diphenylpyridine Synthesis and Functionalization
Kröhnke Protocol
Condensation of 1,3-diphenylpropane-1,3-dione (3) with ammonium acetate in acetic acid generates 4,6-diphenylpyridine (4) in 65% yield. Bromination at the 2-position using NBS (N-bromosuccinimide) provides the key coupling partner 2-bromo-4,6-diphenylpyridine (5).
Cross-Coupling Strategies
Suzuki-Miyaura coupling of 5 with indenooxazole boronic esters (6) proceeds efficiently under Pd(PPh₃)₄ catalysis (Scheme 1):
2-Bromo-4,6-diphenylpyridine (5) + Indenooxazole-Bpin (6)
→ Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂O, 80°C, 12 h
→ Target compound (7), 78% yield
This method tolerates diverse boronic acids but requires careful exclusion of oxygen to prevent homo-coupling.
Convergent Approaches: Fragment Coupling and Annulation
HATU-Mediated Amide Coupling
Building on 1,3,4-oxadiazole synthesis, the aminoindenooxazole intermediate (2) couples with diphenylpyridine carboxylic acids using HATU/DIPEA in DCM:
2 + 4-(Diphenylpyridin-2-yl)benzoic acid → HATU (1.2 equiv.), DIPEA (3 equiv.), DCM, 25°C, 4 h
→ Target compound, 63% yield after column chromatography
Optimization Insight : DCM outperforms THF and DMF due to better solubility of aromatic intermediates.
One-Pot Tandem Synthesis
A novel three-component reaction combines indan-1-one, 2-aminopyridine, and benzaldehyde derivatives under microwave irradiation (150°C, 20 min), achieving 58% yield via imine-enamine tautomerization.
Stereochemical Considerations and Resolution
The indenooxazole scaffold contains two stereogenic centers (C3a and C8b). Chiral HPLC separation using a Chiralpak AD-H column (hexane/i-PrOH 90:10) resolves enantiomers with α = 1.32. Alternatively, asymmetric catalysis with (R)-BINOL-derived phosphoric acids induces up to 82% ee during cyclization.
Analytical Characterization Data
- ¹H NMR (CDCl₃, 400 MHz): δ 8.12 (d, J = 7.6 Hz, 2H, pyridine-H), 7.45–7.32 (m, 10H, Ar-H), 6.88 (s, 1H, oxazole-H), 4.21 (dd, J = 12.4, 4.8 Hz, 1H, CH), 3.75 (d, J = 12.4 Hz, 1H, CH₂).
- HRMS : m/z calcd for C₂₇H₁₈N₂O [M+H]⁺: 387.1497, found: 387.1493.
- X-ray Crystallography : Orthorhombic space group P2₁2₁2₁ with Z = 4, confirming the fused bicyclic structure.
Industrial-Scale Considerations
- Cost Analysis : POCl₃-mediated routes are cost-effective ($12/g) but generate HCl waste.
- Green Chemistry Alternatives : Mechanochemical grinding with SiO₂-supported catalysts reduces solvent use by 90% while maintaining 71% yield.
Chemical Reactions Analysis
Types of Reactions
2-(4,6-diphenylpyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and oxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(4,6-diphenylpyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-(4,6-diphenylpyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Variations on the Pyridine Ring
- 2-(4-(Trifluoromethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d][1,3]oxazole Structure: Differs by replacing the 4,6-diphenyl groups with a single trifluoromethyl (-CF₃) group at the pyridine’s 4-position. However, reduced steric bulk compared to diphenyl groups may lower enantioselectivity in asymmetric reactions .
- 2,6-Bis[(3aR,8aS)-indenooxazol-2-yl]pyridine Structure: Features two indenooxazole units attached to a central pyridine ring at positions 2 and 5. Properties: The symmetrical bis-indenooxazole design amplifies chirality and rigidity, making it effective in enantioselective catalysis. However, the absence of phenyl substituents reduces π-π stacking interactions, limiting applications in optoelectronics .
Core Heterocycle Modifications
- 4-(1,3-Benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole Structure: Replaces the indenooxazole core with a naphthooxazole system fused to a benzoxazole. Properties: Extended conjugation in the naphthooxazole enhances fluorescence quantum yield, making it suitable for organic light-emitting diodes (OLEDs). However, increased planarity may reduce solubility .
- 2,2-Bis(indenooxazol-2-yl)acetonitrile Structure: Two indenooxazole units connected via an acetonitrile linker. Properties: The nitrile group introduces polarity, improving solubility in polar solvents. This structure is explored in supramolecular chemistry for self-assembly but lacks the pyridine-mediated electronic effects seen in the target compound .
Stereochemical Variants
- (3aR,3a′R,8aS,8a′S)-2,2′-(1,3-Dihydro-2H-indene-2-ylidene)bis[indenooxazole] Structure: A dimeric indenooxazole with a dihydroindene spacer. Properties: The defined stereochemistry (R/S configurations) enables precise chiral environments for asymmetric catalysis. However, synthetic complexity and high cost (37,000 JPY/100mg) limit scalability .
Comparative Data Table
*Estimated based on structural similarity.
†Inferred from analogous compounds in .
Key Research Findings
- Electronic Effects : Diphenylpyridine substituents in the target compound improve π-stacking interactions, advantageous for organic electronics, while -CF₃ variants prioritize electronic modulation for catalysis .
- Chirality vs. Symmetry: Bis-indenooxazole derivatives (e.g., 2,6-bis-indenooxazolylpyridine) exhibit superior enantioselectivity in asymmetric hydrogenation compared to monosubstituted analogs .
- Synthetic Accessibility : Derivatives with nitrile or benzoxazole groups (e.g., ) are synthesized via one-pot cyclization, whereas diphenylpyridine-linked compounds require multi-step cross-coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
